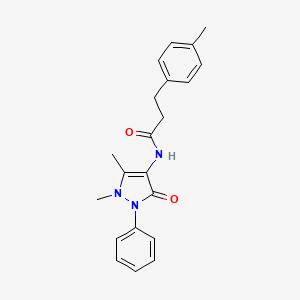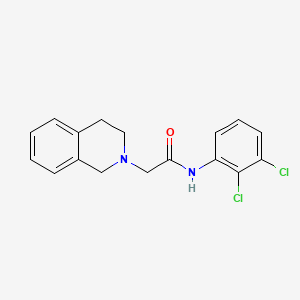![molecular formula C19H15N3O3 B4435390 N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B4435390.png)
N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine
Overview
Description
N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine, also known as PBF-509, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PBF-509 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a receptor that has been implicated in various neurological and psychiatric disorders.
Scientific Research Applications
N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antidepressant and anxiolytic effects in preclinical models of depression and anxiety. N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine has also been investigated for its potential use in the treatment of addiction, as mGluR5 has been implicated in drug-seeking behavior.
Mechanism of Action
N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 has been implicated in various physiological and pathological processes, including synaptic plasticity, learning and memory, anxiety, depression, and addiction. N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine binds to the allosteric site of mGluR5 and prevents its activation by glutamate, which is the endogenous ligand for the receptor.
Biochemical and Physiological Effects
N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to decrease glutamate release in the prefrontal cortex and amygdala, which are brain regions involved in emotional regulation. N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neurotrophin that is involved in neuronal survival, growth, and differentiation. N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine has been shown to have antidepressant and anxiolytic effects in preclinical models of depression and anxiety.
Advantages and Limitations for Lab Experiments
N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine has also been shown to have good pharmacokinetic properties, including high brain penetration and long half-life. However, N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine has some limitations for lab experiments. It is a relatively new compound, and its safety and efficacy in humans have not been established. N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine also has some off-target effects, which need to be taken into consideration when interpreting the results of experiments.
Future Directions
There are several future directions for research on N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, addiction, and schizophrenia. Another direction is to investigate its mechanism of action and its effects on various physiological and pathological processes. Further studies are also needed to establish the safety and efficacy of N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine in humans. Finally, the development of more selective and potent mGluR5 antagonists is needed to improve the specificity and efficacy of this class of compounds.
properties
IUPAC Name |
3-[(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-15(24)10-11-20-19-17-16(13-8-4-5-9-14(13)25-17)21-18(22-19)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSRTOZGNXZWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)NCCC(=O)O)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4435318.png)



![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4435344.png)
![N-(2-methoxyethyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435352.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4435360.png)
![2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435368.png)


![ethyl [(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B4435380.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide](/img/structure/B4435399.png)
![2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4435406.png)